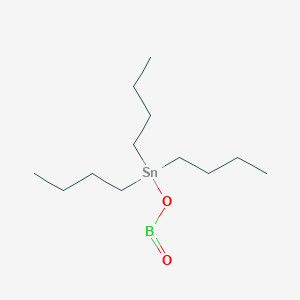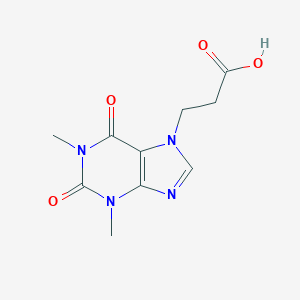
Natrium-Diformylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diformylamide, also known as diformylimide sodium salt, is an organic compound with the molecular formula C₂H₂NNaO₂. It is a useful reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is typically found as a slightly beige powder and is soluble in water .
Wissenschaftliche Forschungsanwendungen
Sodium diformylamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of functionalized condensed benzazoles and α-ketoheterocycles, which are important in medicinal chemistry.
Biology: It serves as an inhibitor for enzymes such as cysteine protease CPB from Leishmania mexicana, which is significant in parasitology research.
Medicine: It is involved in the synthesis of inhibitors for inducible nitric oxide synthase (iNOS) and β-lactamase, which are crucial in developing treatments for inflammatory diseases and antibiotic resistance.
Industry: It is used in the production of ligands for palladium-catalyzed asymmetric allylation and amination reactions, which are important in the pharmaceutical industry
Wirkmechanismus
Target of Action
Sodium diformylamide, also known as Diformylimide sodium salt, is primarily used as a reactant in the synthesis of various compounds . It is a modified Gabriel reagent used in the synthesis of primary amines . The primary target of Sodium diformylamide is the molecule it reacts with during the synthesis process.
Mode of Action
Sodium diformylamide undergoes smooth N-alkylation with alkyl halides or p-toluenesulfonates in acetonitrile or dimethylformamide to give the corresponding N,N-diformylalkylamines . This reaction occurs smoothly except with alkylating agents which are susceptible to base-catalyzed elimination .
Biochemical Pathways
The biochemical pathways affected by Sodium diformylamide are those involved in the synthesis of primary amines . The compound acts as a reactant, contributing to the formation of new bonds and the generation of new molecules.
Pharmacokinetics
Like other sodium salts, it is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Sodium diformylamide’s action is the formation of N,N-diformylalkylamines . These compounds can then undergo mild hydrolysis to release the amine . This process is used in the synthesis of a variety of compounds, including functionalized condensed benzazoles, α-ketoheterocycles, and precursors of αVβ3 integrin antagonists .
Action Environment
The action of Sodium diformylamide can be influenced by various environmental factors. For instance, the reaction conditions, such as the solvent used (acetonitrile or dimethylformamide) and the presence of alkyl halides or p-toluenesulfonates, can impact the efficiency of the N-alkylation process . Additionally, the compound’s stability and efficacy may be affected by storage conditions. It is recommended to store Sodium diformylamide in an inert atmosphere at 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium diformylamide can be synthesized through the reaction of formamide with sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
HCONH2+NaH→HCONHNa+H2
Industrial Production Methods: In industrial settings, sodium diformylamide is produced by reacting formamide with sodium methoxide or sodium ethoxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated by filtration and drying under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium diformylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium carbonate and nitrogen gas.
Reduction: It can be reduced to form sodium formate and ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Sodium carbonate and nitrogen gas.
Reduction: Sodium formate and ammonia.
Substitution: Various substituted formamides depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Sodium diformylamide can be compared with other similar compounds such as:
Sodium formamide: Similar in structure but lacks the second formyl group, making it less reactive in certain chemical reactions.
Sodium acetamide: Contains an acetyl group instead of a formyl group, leading to different reactivity and applications.
Sodium cyanamide: Contains a cyano group, which makes it more reactive in nucleophilic addition reactions.
Uniqueness: Sodium diformylamide’s unique feature is the presence of two formyl groups, which enhances its reactivity and versatility in various chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
18197-26-7 |
|---|---|
Molekularformel |
C2H3NNaO2 |
Molekulargewicht |
96.04 g/mol |
IUPAC-Name |
sodium;diformylazanide |
InChI |
InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5); |
InChI-Schlüssel |
XSOUHKNGENPZMH-UHFFFAOYSA-N |
SMILES |
C(=O)[N-]C=O.[Na+] |
Isomerische SMILES |
C(=NC=O)[O-].[Na+] |
Kanonische SMILES |
C(=O)NC=O.[Na] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is sodium diformylamide primarily used for in organic synthesis?
A1: Sodium diformylamide acts as a versatile reagent for introducing formyl or amine groups into molecules. Notably, it serves as a modified Gabriel reagent in the synthesis of primary amines from alkyl halides or sulfonates. [, ]
Q2: How does sodium diformylamide facilitate the preparation of primary amines?
A2: The reaction proceeds through a two-step process. First, sodium diformylamide reacts with the alkyl halide or sulfonate, displacing the halide or sulfonate group and forming an intermediate N-formyl amine. Subsequent hydrolysis of this intermediate yields the desired primary amine. [, ]
Q3: Can you provide an example of a specific reaction where sodium diformylamide is employed as a reagent?
A3: One example is the preparation of (R)-N-[3-(4-iodophenyl)-2-oxo-5-oxazolidinyl]methylacetamide. In this reaction, sodium diformylamide reacts with the corresponding mesylate in a one-pot process, leading to the desired product in high yield. This method offers advantages such as avoiding hazardous reagents and simplifying workup procedures. []
Q4: Beyond its role in amine synthesis, are there other applications of sodium diformylamide?
A4: Yes, sodium diformylamide plays a crucial role in the synthesis of the antidepressant drug agomelatine. In this multistep synthesis, sodium diformylamide is involved in a nucleophilic displacement reaction, highlighting its versatility in constructing complex molecules. []
Q5: Can sodium diformylamide function as a catalyst?
A5: Indeed, sodium diformylamide demonstrates catalytic activity in the production of formamide from ammonia and carbon monoxide. This catalytic process offers a more efficient and sustainable route to formamide compared to traditional methods. [, , ]
Q6: How does the presence of sodium methoxide impact the catalytic activity of sodium diformylamide in formamide production?
A6: Sodium methoxide can act as an additional active component in the catalytic system. It can react with formamide, forming sodium diformylamide and regenerating methanol. This interplay between sodium methoxide and sodium diformylamide contributes to the overall efficiency and stability of the catalytic process. []
Q7: What are the advantages of using sodium diformylamide as a catalyst in formamide production?
A7: Sodium diformylamide exhibits high activity and stability as a catalyst in this reaction. Furthermore, it can be efficiently recycled within the process, contributing to its economic and environmental sustainability. []
Q8: Has sodium diformylamide been explored in other catalytic applications?
A8: Yes, research has investigated its use in palladium-catalyzed asymmetric allylic amination reactions, aiming to develop enantioselective routes to allylic amines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)


![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)


![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)






![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)
